molecular formula C27H35Br2ClN2 B8212387 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

Cat. No.: B8212387
M. Wt: 582.8 g/mol
InChI Key: XAKFRXQWXJHBFX-UHFFFAOYSA-M
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Description

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features an imidazolium core substituted with bulky 4-bromo-2,6-diisopropylphenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution with 4-Bromo-2,6-diisopropylphenyl Groups: The imidazole core is then reacted with 4-bromo-2,6-diisopropylphenyl halides in the presence of a strong base such as potassium tert-butoxide. This step introduces the bulky aryl groups onto the imidazole ring.

    Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl chloride or another suitable alkylating agent to form the imidazolium chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The imidazolium core can be involved in redox reactions, where it can be reduced to imidazole or oxidized to imidazolium derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by the presence of the bromine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation typically yields imidazolium derivatives with different oxidation states.

    Reduction Products: Reduction can lead to the formation of imidazole or partially reduced imidazolium compounds.

Scientific Research Applications

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has several applications in scientific research:

    Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Material Science: The compound is explored for its potential in the development of ionic liquids and conductive polymers.

    Medicinal Chemistry: Research is ongoing into its potential as an antimicrobial agent and its role in drug delivery systems.

    Organic Synthesis: It serves as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exerts its effects is largely dependent on its role in specific reactions or applications:

    Catalysis: As a ligand, it stabilizes transition metal complexes, facilitating various catalytic cycles.

    Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

    Conductive Polymers: It contributes to the formation of conductive networks through ionic interactions and polymerization processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride: Lacks the bromine substituents, leading to different reactivity and applications.

    1,3-Bis(4-chloro-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride: Similar structure but with chlorine atoms, affecting its chemical behavior and uses.

    1,3-Bis(4-bromo-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride: Substituted with methyl groups instead of isopropyl groups, altering its steric and electronic properties.

Uniqueness

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is unique due to the presence of bulky 4-bromo-2,6-diisopropylphenyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in catalysis and material science.

Properties

IUPAC Name

1,3-bis[4-bromo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35Br2N2.ClH/c1-16(2)22-11-20(28)12-23(17(3)4)26(22)30-9-10-31(15-30)27-24(18(5)6)13-21(29)14-25(27)19(7)8;/h9-19H,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKFRXQWXJHBFX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N2C=C[N+](=C2)C3=C(C=C(C=C3C(C)C)Br)C(C)C)C(C)C)Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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